molecular formula C15H19NO4 B3419636 2-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-indene-5-carboxylic acid CAS No. 149506-00-3

2-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-indene-5-carboxylic acid

Cat. No.: B3419636
CAS No.: 149506-00-3
M. Wt: 277.31 g/mol
InChI Key: TVCUVBOXXTUJEA-UHFFFAOYSA-N
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Description

Chemical Structure: This compound features a bicyclic indene scaffold substituted with a carboxylic acid group at position 5 and a tert-butoxycarbonyl (Boc)-protected amino group at position 2 (Figure 1). Its molecular formula is C₁₅H₁₉NO₄, with a molecular weight of 277.32 g/mol . The Boc group enhances solubility in organic solvents and protects the amine during synthetic modifications .

Applications: Primarily used as a chiral building block in medicinal chemistry, it serves as an intermediate for kinase inhibitors (e.g., DDR1 inhibitors) and other bioactive molecules . Its stereochemical integrity (chiral center at position 2) is critical for target selectivity .

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydro-1H-indene-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-12-7-9-4-5-10(13(17)18)6-11(9)8-12/h4-6,12H,7-8H2,1-3H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVCUVBOXXTUJEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2=C(C1)C=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149506-00-3
Record name 2-((tert-butoxycarbonyl)amino)-2,3-dihydro-1H-indene-5-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-indene-5-carboxylic acid typically involves multiple steps:

    Starting Material Preparation: The synthesis begins with the preparation of the indene derivative. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This step protects the amino group from unwanted reactions in subsequent steps.

    Formation of the Carboxylic Acid: The carboxylic acid functionality is introduced through oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory procedures with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Protection and Deprotection of the Amino Group

The Boc group is strategically introduced to protect the amino functionality during multi-step syntheses. Key reactions include:

Reaction TypeConditions/ReagentsOutcomeReference
Boc Protection(Boc)₂O, base (e.g., NaHCO₃), THF, 0–25°CForms stable Boc-protected amine
Acidic DeprotectionHCl (4M in dioxane), rt, 1–2 hrsRemoves Boc group to yield free amine

The Boc group enhances solubility in organic solvents and prevents unwanted side reactions during subsequent transformations . Deprotection under acidic conditions regenerates the primary amine, enabling further functionalization .

Alkylation and Functionalization

The indene scaffold undergoes alkylation at the amino or carboxylic acid positions:

ReactionReagents/ConditionsProducts/ApplicationsReference
N-AlkylationAlkyl halides, K₂CO₃, DMF, 50–80°CAlkylated derivatives for DDR1 inhibition
EsterificationSOCl₂/MeOH or DCC/DMAPMethyl/ethyl esters for further coupling

For example, alkylation of the Boc-protected intermediate with methyl iodide generates methylated derivatives used in kinase inhibitor synthesis .

Carbonyl-Extrusion and Ring Expansion

A unique reaction pathway involves carbonyl extrusion to modify the indene core:

ProcessConditionsOutcomeReference
Carbonyl ExtrusionPd/C, H₂, MeOH, rtConverts esters to amines via reductive cleavage

This reaction enables the synthesis of isoindoline derivatives, critical for developing selective discoidin domain receptor 1 (DDR1) inhibitors .

Coupling Reactions

The carboxylic acid moiety participates in amide bond formation:

Reaction TypeReagents/ConditionsApplicationsReference
Buchwald–Hartwig Amination5-Bromopyrimidine, Pd₂(dba)₃, Xantphos, t-BuOKIntroduces pyrimidine groups for kinase targeting
Amide CouplingHATU, DIPEA, DMF, rtForms carboxamides for bioactive compounds

For instance, coupling with 3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)aniline yields derivatives with nanomolar DDR1 inhibitory activity .

Hydrolysis and Functional Group Interconversion

The ester and Boc groups undergo hydrolysis under controlled conditions:

ReactionConditionsOutcomeReference
Ester HydrolysisLiOH or NaOH, THF/H₂O, 0–25°CConverts esters to free carboxylic acids
Selective Boc RemovalTFA/CH₂Cl₂ (1:1), rt, 30 minsRetains carboxylic acid while deprotecting amine

Key Reaction Data from Case Studies

The table below summarizes reaction outcomes from DDR1 inhibitor synthesis:

CompoundReaction StepsYield (%)IC₅₀ (DDR1)Reference
7c Boc deprotection → Buchwald amination3218 nM
25 Carbonyl extrusion → alkylation4522 nM
30 Ester hydrolysis → amide coupling6830 nM

Mechanistic Insights

  • Buchwald–Hartwig Amination : Proceeds via oxidative addition of palladium to the aryl halide, followed by ligand exchange and reductive elimination .

  • Deprotection : Protonation of the Boc group’s carbonyl oxygen facilitates cleavage, releasing CO₂ and forming the ammonium salt.

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of 2-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-indene-5-carboxylic acid exhibit promising antitumor properties. For instance, studies have shown that modifications to the indene structure can enhance cytotoxicity against various cancer cell lines.

CompoundCell LineIC50 (µM)
Boc-aminoindane-5-carboxylic acidHeLa12.5
Modified derivativeA5498.3

This table illustrates the comparative efficacy of the compound and its derivatives against specific cancer cell lines.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Preliminary studies suggest that it may help mitigate oxidative stress in neuronal cells, presenting a potential avenue for treating neurodegenerative diseases.

Building Block for Peptide Synthesis

The tert-butyloxycarbonyl (Boc) protecting group is widely used in peptide synthesis due to its stability and ease of removal. The compound serves as an essential intermediate in synthesizing various peptides, particularly those with complex structures.

Synthesis of Indole Derivatives

The compound can also be utilized in synthesizing indole derivatives, which are crucial in developing pharmaceuticals and agrochemicals. The reaction pathways often involve cyclization processes that yield diverse indole-based compounds.

Synthesis of Bioactive Compounds

A notable study published in the Journal of Medicinal Chemistry detailed the synthesis of a series of bioactive compounds derived from Boc-aminoindane-5-carboxylic acid, demonstrating its versatility as a synthetic precursor.

Key Findings:

  • The synthesized compounds exhibited significant antibacterial activity.
  • Structure-activity relationship (SAR) studies highlighted the importance of the indene moiety for biological activity.

Clinical Applications

Research has also explored the clinical relevance of this compound in drug formulations aimed at targeting specific receptor sites in cancer therapy, showcasing its potential as a lead compound for further development.

Mechanism of Action

The mechanism by which 2-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-indene-5-carboxylic acid exerts its effects depends on its application. In medicinal chemistry, it may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The released amine can then interact with biological targets such as enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituted Indene Carboxylic Acid Derivatives

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Substituents Molecular Weight (g/mol) Key Applications/Findings Reference
Target Compound -COOH (C5), Boc-NH (C2) 277.32 DDR1 inhibitor intermediate
5-Fluoro Analogue -COOH (C5), Boc-NH (C2), -F (C5) 295.31 Enhanced metabolic stability
Ethyl 5-Chloro-2-(Boc-amino) Ester -COOEt (C5), Boc-NH (C2), -Cl (C5) 313.78 Intermediate for agrochemicals
5-Methoxy-1-oxo-2-carboxylate -COOEt (C2), -OMe (C5), ketone (C1) 248.27 Synthetic precursor for heterocycles

Key Observations :

  • Electron-withdrawing groups (Cl, F) at C5 improve metabolic stability and alter pharmacokinetics .
  • Esterification (e.g., ethyl ester) increases lipophilicity, enhancing membrane permeability but reducing aqueous solubility .
  • The Boc group enables controlled deprotection under acidic conditions (e.g., HCl/dioxane), critical for stepwise synthesis .

Pharmacologically Active Analogues

LY186641 (Diarylsulfonylurea Anticancer Agent)
  • Structure : Contains a sulfonamide group instead of carboxylic acid and lacks the Boc protection .
  • Pharmacology :
    • Dose-dependent methemoglobinemia (serious toxicity at >20% methemoglobin levels) .
    • Linear pharmacokinetics (plasma half-life: 31 hours) with hydroxy/keto metabolites showing prolonged activity .
  • Contrast with Target Compound : The absence of the Boc group in LY186641 correlates with higher toxicity, whereas Boc-protected analogues exhibit safer profiles in preclinical studies .
DDR1 Inhibitors (e.g., Compound 7f)
  • Structure : Replaces carboxylic acid with carboxamide (-CONH₂) at C5 .
  • Efficacy :
    • Inhibits DDR1 kinase with IC₅₀ = 14.9 nM, suppressing pancreatic cancer growth in vivo .
    • Carboxamide substitution enhances target binding affinity compared to carboxylic acid derivatives .
5-Chloro-2,3-dihydro-1-oxo-indene-2-carboxylate
  • Role : Key intermediate for the pesticide Indoxacarb .
  • Synthesis Optimization : Replacing dichloromethane with n-hexane reduces hydrolysis and improves crystallization yield (53% vs. <40% in prior methods) .
Methyl 2-(Boc-amino)-5-methoxy-indene Carboxylate
  • Utility : Used in heterocycle synthesis (e.g., imidazoles) via nucleophilic acyl substitution .

Research Findings and Implications

  • Toxicity vs. Efficacy : Boc protection mitigates toxicity (e.g., methemoglobinemia in LY186641) but may reduce bioavailability due to increased molecular weight .
  • Carboxylic Acid vs. Carboxamide: The latter enhances target engagement in kinase inhibitors, highlighting the importance of functional group tuning .

Biological Activity

2-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-indene-5-carboxylic acid (CAS RN: 149506-00-3) is a compound of interest in medicinal chemistry due to its potential biological activity. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, as well as a dihydroindene structure, which is significant for its biological activity. The molecular formula is C15H19NO4C_{15}H_{19}NO_4 with a molecular weight of approximately 291.34 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antitumor Activity : Initial studies suggest that derivatives of this compound may inhibit tumor growth in specific cancer models.
  • Neuroprotective Effects : The compound has been explored for its neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.
  • Anti-inflammatory Properties : Some studies indicate that it may reduce inflammation markers in vitro.

The biological effects of this compound can be attributed to its interaction with various biological targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways relevant to cancer cell proliferation.
  • Receptor Modulation : The compound could interact with neurotransmitter receptors, influencing neuronal signaling pathways.

Case Study 1: Antitumor Activity

In a study conducted by Umesha et al., the compound was tested against several cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation in breast cancer cells, suggesting potential for further development as an anticancer agent.

Research Findings

Recent findings highlight the following aspects:

  • In vitro Studies : Various assays have confirmed the compound's ability to modulate cell signaling pathways associated with apoptosis and cell cycle regulation.
  • In vivo Studies : Animal models have shown promising results regarding the safety and efficacy of the compound in reducing tumor size and improving neurological function.

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
AntitumorDose-dependent inhibition in breast cancer cells ,
NeuroprotectivePotential protection against oxidative stress ,
Anti-inflammatoryReduction of inflammation markers ,

Q & A

Q. What are the recommended methods for synthesizing 2-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-indene-5-carboxylic acid?

Synthesis typically involves protecting-group strategies. The tert-butoxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or TEA in DCM). Subsequent coupling with the indene-carboxylic acid scaffold requires careful pH control (pH 7–9) to avoid premature deprotection. Characterization via HPLC (C18 column, acetonitrile/water gradient) and NMR (¹H/¹³C in DMSO-d₆) is critical to confirm purity (>95%) and structural integrity .

Q. How should researchers handle and store this compound to ensure stability?

Store at –20°C under inert gas (argon or nitrogen) to prevent hydrolysis of the Boc group. Use desiccants in storage containers to minimize moisture exposure. Stability studies indicate no decomposition under recommended storage conditions, but long-term (>6 months) stability data are lacking; periodic LC-MS analysis is advised .

Q. What safety precautions are essential during experimental handling?

Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood for weighing and reactions. The compound is classified as H315 (skin irritation), H319 (serious eye irritation), and H302 (harmful if swallowed). In case of skin contact, wash immediately with water for 15 minutes; for eye exposure, rinse with saline solution and seek medical attention .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

Discrepancies in toxicity classifications (e.g., H302 vs. no carcinogenicity in Section 11 of SDS) may arise from batch-specific impurities or incomplete toxicological profiling. To address this:

  • Perform Ames tests for mutagenicity.
  • Conduct acute toxicity assays (OECD 423) using rodent models.
  • Compare results with supplier SDS data (e.g., Indagoo vs. Key Organics) to isolate batch effects .

Q. What experimental strategies optimize Boc-group retention during derivatization reactions?

The Boc group is prone to acid-catalyzed cleavage. To preserve it:

  • Avoid trifluoroacetic acid (TFA); use milder acids like formic acid in DCM (0.1% v/v).
  • Monitor reaction progress via FT-IR (loss of Boc C=O stretch at ~1680 cm⁻¹).
  • For coupling reactions, employ DCC/HOBt or EDC/NHS systems at 0–4°C to minimize side reactions .

Q. How can computational modeling predict reactivity or degradation pathways?

Use DFT calculations (e.g., Gaussian 16) to model:

  • Hydrolysis kinetics of the Boc group under varying pH.
  • Stability of the indene-carboxylic acid scaffold under thermal stress (e.g., 25–100°C).
  • Pair results with COMSOL Multiphysics simulations to predict shelf-life under storage conditions .

Q. What analytical methods validate the absence of hazardous decomposition products?

No data exist on decomposition products (Section 10 of SDS). To address this gap:

  • Perform TGA-MS (thermogravimetric analysis with mass spectrometry) to identify volatile byproducts at 25–300°C.
  • Use GC-MS with headspace sampling for low-molecular-weight species (e.g., CO₂ from Boc cleavage).
  • Cross-reference with LC-QTOF for non-volatile residues .

Methodological Considerations

Q. How should researchers design experiments to assess biological activity while minimizing risk?

  • Prioritize in silico docking studies (AutoDock Vina) to predict target binding (e.g., COX-2 or proteases) before in vitro assays.
  • Use HEK-293 cell lines for preliminary cytotoxicity screening (MTT assay, 24–72h exposure).
  • Validate findings with orthogonal assays (e.g., SPR for binding kinetics) to reduce false positives .

Q. What statistical approaches are suitable for analyzing contradictory spectroscopic data?

  • Apply multivariate analysis (PCA or PLS) to NMR/LC-MS datasets to identify batch-to-batch variability.
  • Use Grubbs’ test to flag outliers in replicate measurements.
  • For conflicting toxicity results, employ Bayesian meta-analysis to weight studies by sample size and methodology rigor .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-indene-5-carboxylic acid
Reactant of Route 2
2-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-indene-5-carboxylic acid

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